

Application Note: GC-MS Analysis of 2,2,7-Trimethylnonane

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Compound of Interest

Compound Name: 2,2,7-Trimethylnonane

Cat. No.: B15455436

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Introduction

2,2,7-Trimethylnonane is a branched-chain alkane with the molecular formula $C_{12}H_{26}$.^[1] As a member of the hydrocarbon family, its accurate identification and quantification are crucial in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker in metabolomics research. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like **2,2,7-trimethylnonane**. This application note provides a detailed protocol for the GC-MS analysis of **2,2,7-trimethylnonane**, intended for researchers, scientists, and professionals in drug development and related industries.

Principle of the Method

The methodology is based on the principles of gas chromatography for the separation of volatile compounds followed by mass spectrometry for their detection and identification.^{[2][3]} A sample containing **2,2,7-trimethylnonane** is first vaporized in the GC inlet and carried by an inert gas through a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column.^{[2][4]} As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the identification of **2,2,7-trimethylnonane**.

Applications

- **Petroleum and Fuel Analysis:** Characterization of hydrocarbon composition in crude oil and refined fuels.
- **Environmental Monitoring:** Detection and quantification of volatile organic compounds (VOCs) in air, water, and soil samples.
- **Chemical Synthesis:** Quality control and purity assessment of synthesized **2,2,7-trimethylnonane** and related isomers.
- **Metabolomics:** Identification of potential biomarkers in biological samples for disease diagnosis and drug development.

Experimental Protocol

This protocol outlines the steps for the analysis of **2,2,7-trimethylnonane** using a standard GC-MS system.

Sample Preparation

- **Standard Solution Preparation:**
 - Prepare a stock solution of 1 mg/mL of **2,2,7-trimethylnonane** in a high-purity volatile solvent such as hexane or pentane.
 - Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
- **Sample Extraction (if applicable):**
 - For complex matrices (e.g., environmental or biological samples), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be required to isolate the volatile and semi-volatile organic fraction. The choice of extraction method will depend on the sample matrix and the concentration of the analyte.

GC-MS Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is used for the analysis. The following are typical instrument parameters.

Table 1: GC-MS Instrument Parameters

Parameter	Setting
Gas Chromatograph (GC)	
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Inlet Temperature	250 °C
Injection Mode	Split (split ratio 20:1) or Splitless
Injection Volume	1 µL
Oven Temperature Program	Initial temperature: 50 °C, hold for 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C
Mass Spectrometer (MS)	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	m/z 40-400
Scan Mode	Full Scan

Data Acquisition and Analysis

- Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, and samples.

- Data Acquisition: Inject the samples and acquire the data.
- Data Processing:
 - Integrate the chromatographic peak corresponding to **2,2,7-trimethylnonane**.
 - Identify the compound by comparing its retention time and mass spectrum with that of a known standard or a reference library (e.g., NIST).
 - Generate a calibration curve by plotting the peak area of the calibration standards against their concentration.
 - Quantify the amount of **2,2,7-trimethylnonane** in the samples using the calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative data for **2,2,7-trimethylnonane**.

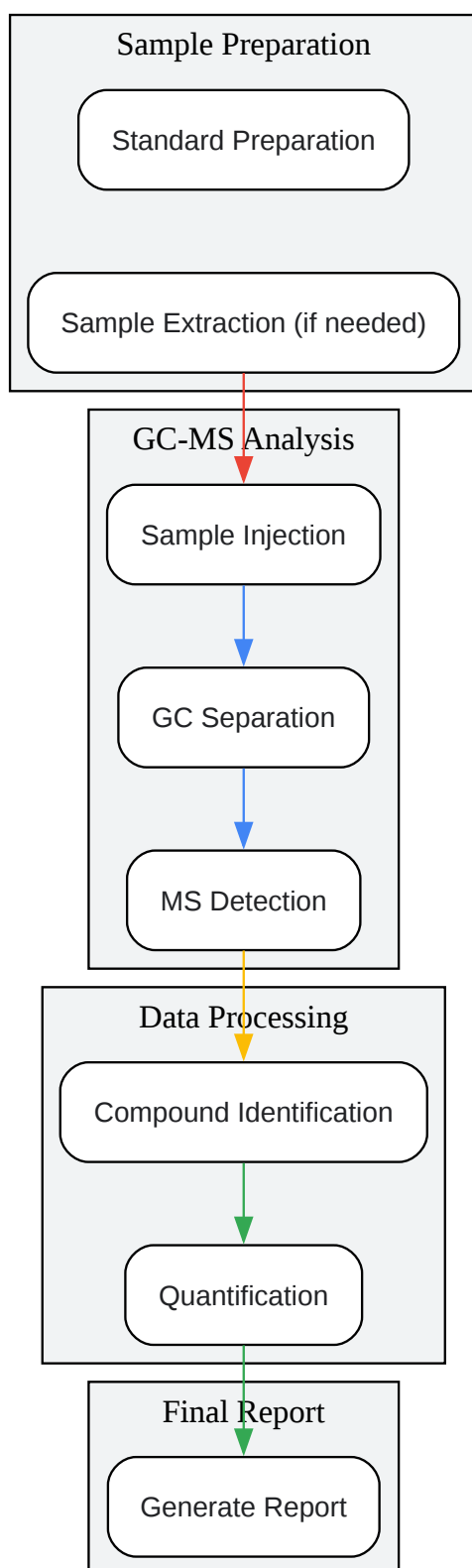
Table 2: Quantitative Data for **2,2,7-Trimethylnonane**

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[5]
Expected Characteristic Mass Fragments (m/z)		
57	(C ₄ H ₉) ⁺ , t-butyl cation, often the base peak for neopentyl structures.	Inferred
43	(C ₃ H ₇) ⁺ , propyl or isopropyl cation.	Inferred
71	(C ₅ H ₁₁) ⁺ , pentyl fragment.	Inferred
85	(C ₆ H ₁₃) ⁺ , hexyl fragment.	Inferred
113	[M-C ₄ H ₉] ⁺ , loss of a t-butyl group.	Inferred
155	[M-CH ₃] ⁺ , loss of a methyl group.	Inferred

Note: The retention time is dependent on the specific GC conditions and column used. The mass fragments are predicted based on the structure of **2,2,7-trimethylnonane** and common fragmentation patterns of branched alkanes.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of **2,2,7-trimethylnonane**.



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Caption: GC-MS analysis workflow for **2,2,7-trimethylnonane**.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of **2,2,7-trimethylnonane**. The described method is sensitive, specific, and suitable for the identification and quantification of this compound in various matrices. The provided instrument parameters can be optimized further based on the specific analytical requirements and available instrumentation.

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